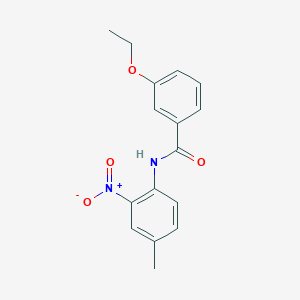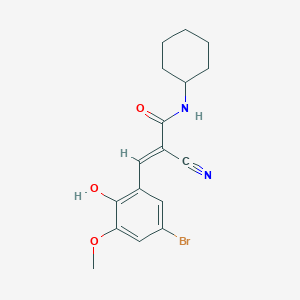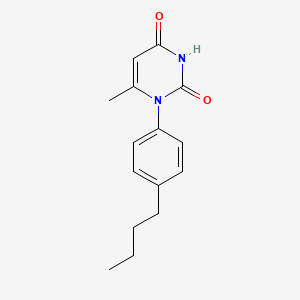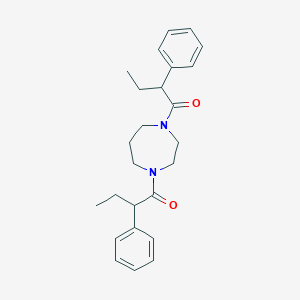![molecular formula C23H24BrN3O6 B5162189 3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BMT-1 and belongs to the class of indole derivatives. BMT-1 has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of BMT-1 is not fully understood. However, it is believed that BMT-1 exerts its pharmacological effects by modulating the activity of various neurotransmitters in the central nervous system. BMT-1 has been shown to interact with the serotonin and dopamine receptors, which are known to play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
BMT-1 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of pro-inflammatory cytokines. BMT-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BMT-1 has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical studies.
実験室実験の利点と制限
One of the main advantages of using BMT-1 in lab experiments is its wide range of pharmacological properties. BMT-1 has been shown to possess anti-inflammatory, analgesic, anti-cancer, and anxiolytic properties, making it a versatile compound for scientific research. However, one of the limitations of using BMT-1 in lab experiments is its complex synthesis process, which can be time-consuming and challenging to reproduce.
将来の方向性
There are several future directions for the scientific research of BMT-1. One possible direction is to study the potential use of BMT-1 as an anti-cancer agent. BMT-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another possible direction is to study the potential use of BMT-1 as an anti-depressant and anxiolytic agent. BMT-1 has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical studies, making it a potential candidate for the treatment of mood disorders. Additionally, future studies could focus on optimizing the synthesis process of BMT-1 to make it more efficient and cost-effective.
Conclusion:
In conclusion, BMT-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-1 has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies. The synthesis of BMT-1 is a complex process that requires careful attention to detail and a high level of expertise. BMT-1 has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. Future studies could focus on optimizing the synthesis process of BMT-1 and studying its potential use as an anti-cancer and anti-depressant agent.
合成法
The synthesis of BMT-1 involves the reaction of 4-bromophenylacetic acid with piperazine and subsequently reacting the resulting product with indole-3-carbaldehyde. The final product is obtained by reacting the intermediate compound with oxalic acid. The synthesis of BMT-1 is a complex process that requires careful attention to detail and a high level of expertise.
科学的研究の応用
BMT-1 has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. BMT-1 has also been studied for its potential use as an anti-depressant and anxiolytic agent.
特性
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2.C2H2O4/c22-17-5-7-18(8-6-17)27-15-21(26)25-11-9-24(10-12-25)14-16-13-23-20-4-2-1-3-19(16)20;3-1(4)2(5)6/h1-8,13,23H,9-12,14-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRKCBQSIZRLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-(2,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5162109.png)

![1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)



![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
